3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the quinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays for its antimicrobial and antiviral activities.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)quinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.
4-(pyridin-3-yl)quinazolin-2(1H)-one: A structurally related compound with potential pharmacological properties.
Uniqueness
3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. Its methyl group at the 3-position and the pyridin-4-yl substituent contribute to its distinct chemical behavior and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-2-pyridin-4-yl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-13(10-6-8-15-9-7-10)16-12-5-3-2-4-11(12)14(17)18/h2-9,13,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGIEMHFCKANPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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